molecular formula C16H22N6O2 B5813768 N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B5813768
M. Wt: 330.38 g/mol
InChI Key: HJGFOJSKMSXWBJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a 2-morpholin-4-ylethyl group at position 5 and a 1,3-benzoxazol-2-amine moiety at position 2. Such structural motifs are common in kinase inhibitors and antimicrobial agents due to their ability to modulate enzyme activity and cellular uptake .

Properties

IUPAC Name

N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-2-4-14-13(3-1)19-16(24-14)20-15-17-11-22(12-18-15)6-5-21-7-9-23-10-8-21/h1-4H,5-12H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFOJSKMSXWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CNC(=NC2)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (μg/mL) Biological Implications
Target Compound C₁₈H₂₁N₅O₂ 335.40 Morpholine-ethyl, Benzoxazole ~42.1 (estimated) Kinase inhibition, antimicrobial
N-[5-(2-Phenylethyl)-...-benzoxazol-2-amine C₁₈H₁₉N₅O 321.38 Phenylethyl, Benzoxazole Not reported Enhanced membrane permeability
4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine C₈H₁₃N₅O₂ 223.23 Morpholine, Methoxy High Improved metabolic stability
N-[5-(Tetrahydrofuran-2-ylmethyl)-...-benzothiazol-2-amine C₁₅H₁₉N₅OS 317.40 Tetrahydrofuran, Benzothiazole >42.1 Altered receptor binding
6-Methoxy-4-methyl-N-[5-(2-morpholin-4-ylethyl)...quinazolin-2-amine C₁₉H₂₃N₅O₂ 353.43 Morpholine-ethyl, Quinazoline Low DNA intercalation potential

Research Findings and Implications

  • Morpholine vs. Phenyl Groups : Morpholine derivatives exhibit higher solubility and target specificity, whereas phenyl groups favor lipophilicity and membrane penetration .
  • Benzoxazole vs. Benzothiazole : Benzoxazole’s oxygen atom supports hydrogen bonding in kinase binding pockets, while benzothiazole’s sulfur may enhance redox activity .
  • Triazine Backbone : The 1,3,5-triazine core provides a rigid scaffold for substituent diversification, balancing steric effects and electronic properties .

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